molecular formula C8H2Br2ClF3N2 B13765025 Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- CAS No. 53615-23-9

Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)-

Cat. No.: B13765025
CAS No.: 53615-23-9
M. Wt: 378.37 g/mol
InChI Key: POIOLNAIRDCQKY-UHFFFAOYSA-N
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Description

Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is notable for its unique combination of halogen atoms and a trifluoromethyl group, which impart distinct chemical and biological properties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- typically involves the halogenation of a benzimidazole precursor. One common method includes the bromination of benzimidazole at the 4 and 6 positions, followed by chlorination at the 5 position. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and introduction of the trifluoromethyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents like acetonitrile and catalysts such as potassium carbonate are often used in these processes .

Types of Reactions:

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. The compound’s halogen atoms and trifluoromethyl group enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • Benzimidazole, 5,6-dibromo-2-(trifluoromethyl)-
  • Benzimidazole, 5-chloro-2-(trifluoromethyl)-
  • Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)-

Comparison: Benzimidazole, 5-chloro-4,6-dibromo-2-(trifluoromethyl)- is unique due to the presence of both chlorine and bromine atoms along with a trifluoromethyl group. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of multiple halogen atoms increases its lipophilicity and ability to penetrate biological membranes, making it a more potent compound in various applications .

Properties

CAS No.

53615-23-9

Molecular Formula

C8H2Br2ClF3N2

Molecular Weight

378.37 g/mol

IUPAC Name

4,6-dibromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H2Br2ClF3N2/c9-2-1-3-6(4(10)5(2)11)16-7(15-3)8(12,13)14/h1H,(H,15,16)

InChI Key

POIOLNAIRDCQKY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)Cl)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

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